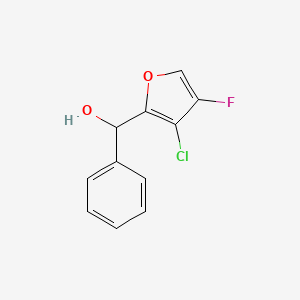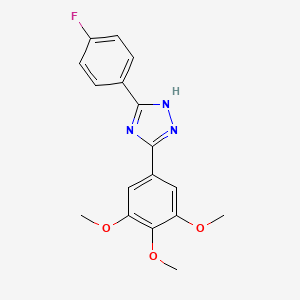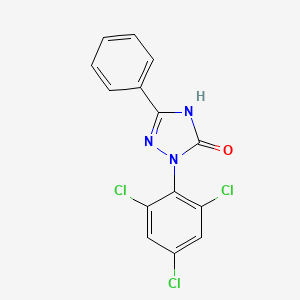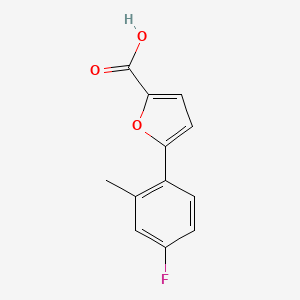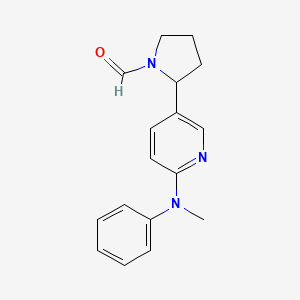
2-(6-(Methyl(phenyl)amino)pyridin-3-yl)pyrrolidine-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-(Methyl(phenyl)amino)pyridin-3-yl)pyrrolidine-1-carbaldehyde is a complex organic compound that features a pyrrolidine ring and a pyridine ring, both of which are substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-(Methyl(phenyl)amino)pyridin-3-yl)pyrrolidine-1-carbaldehyde typically involves multi-step organic reactions. One common approach is to start with the pyridine ring, introducing the methyl(phenyl)amino group through a nucleophilic substitution reaction. The pyrrolidine ring can be constructed separately and then coupled with the substituted pyridine ring using a condensation reaction.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The aldehyde group in the compound can undergo oxidation to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 2-(6-(Methyl(phenyl)amino)pyridin-3-yl)pyrrolidine-1-carboxylic acid.
Reduction: 2-(6-(Methyl(phenyl)amino)pyridin-3-yl)pyrrolidine-1-methanol.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
2-(6-(Methyl(phenyl)amino)pyridin-3-yl)pyrrolidine-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(6-(Methyl(phenyl)amino)pyridin-3-yl)pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific biological context and the functional groups present in the compound.
Comparison with Similar Compounds
- 2-(6-(Methyl(phenyl)amino)pyridin-3-yl)pyrrolidine-1-carboxylic acid
- 2-(6-(Methyl(phenyl)amino)pyridin-3-yl)pyrrolidine-1-methanol
- Various halogenated derivatives of the parent compound
Uniqueness: The uniqueness of 2-(6-(Methyl(phenyl)amino)pyridin-3-yl)pyrrolidine-1-carbaldehyde lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrrolidine ring and a substituted pyridine ring makes it a versatile scaffold for further functionalization and exploration in various fields of research.
Properties
Molecular Formula |
C17H19N3O |
|---|---|
Molecular Weight |
281.35 g/mol |
IUPAC Name |
2-[6-(N-methylanilino)pyridin-3-yl]pyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C17H19N3O/c1-19(15-6-3-2-4-7-15)17-10-9-14(12-18-17)16-8-5-11-20(16)13-21/h2-4,6-7,9-10,12-13,16H,5,8,11H2,1H3 |
InChI Key |
HWWLITWFYLLCTM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=NC=C(C=C2)C3CCCN3C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methyl-N-(m-tolyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B15059723.png)
![6-(Benzyloxy)-2-methylbenzo[d]oxazole](/img/structure/B15059728.png)
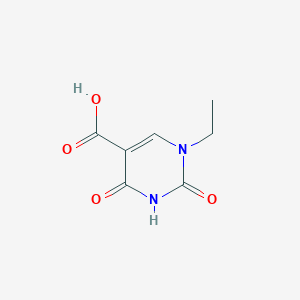
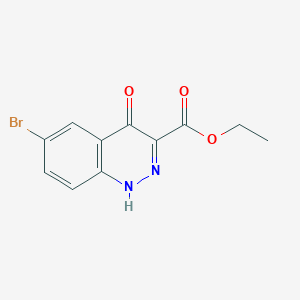
![Methyl 4-(3-fluorophenyl)furo[3,2-c]pyridine-6-carboxylate](/img/structure/B15059739.png)
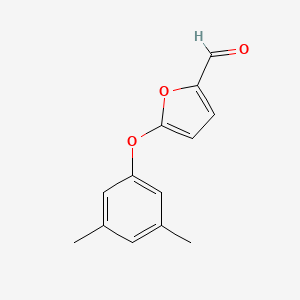
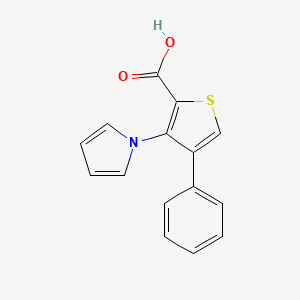
![2-amino-N-[(3S)-1-methylpyrrolidin-3-yl]propanamide](/img/structure/B15059777.png)
